molecular formula C17H21NO4S B2912132 2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide CAS No. 873579-29-4

2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B2912132
CAS No.: 873579-29-4
M. Wt: 335.42
InChI Key: QOWJDARLILPWJO-UHFFFAOYSA-N
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Description

2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C17H21NO4S and a molecular weight of 335.42 g/mol. This compound is characterized by the presence of methoxy groups, a methyl group, and a phenylethyl group attached to a benzenesulfonamide core.

Preparation Methods

The synthesis of 2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-phenylethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis .

Comparison with Similar Compounds

2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide can be compared with similar compounds such as:

    2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the phenylethyl group.

    4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide: This compound has an ethynyl group instead of a methoxy group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-11-16(22-3)17(12-15(13)21-2)23(19,20)18-10-9-14-7-5-4-6-8-14/h4-8,11-12,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWJDARLILPWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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